Cyclohexylmethyl diphenyl phosphate

Flame Retardancy Thermal Stability Polymer Processing

Cyclohexylmethyl diphenyl phosphate (CAS 33026-78-7) is an organophosphate ester (OPE) with the molecular formula C₁₉H₂₃O₄P and a molecular weight of 346.36 g/mol, functioning as a halogen-free flame retardant and plasticizer. As a member of the triaryl phosphate class, its structure incorporates one cyclohexylmethyl substituent alongside two phenyl groups, which differentiates it from fully arylated analogs like triphenyl phosphate (TPP) and cresyl diphenyl phosphate (CDP).

Molecular Formula C19H23O4P
Molecular Weight 346.363
CAS No. 33026-78-7
Cat. No. B2855400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethyl diphenyl phosphate
CAS33026-78-7
Molecular FormulaC19H23O4P
Molecular Weight346.363
Structural Identifiers
SMILESC1CCC(CC1)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H23O4P/c20-24(22-18-12-6-2-7-13-18,23-19-14-8-3-9-15-19)21-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2
InChIKeyZQOLXWZXEBLBRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexylmethyl Diphenyl Phosphate (CAS 33026-78-7) Procurement & Technical Baseline


Cyclohexylmethyl diphenyl phosphate (CAS 33026-78-7) is an organophosphate ester (OPE) with the molecular formula C₁₉H₂₃O₄P and a molecular weight of 346.36 g/mol, functioning as a halogen-free flame retardant and plasticizer . As a member of the triaryl phosphate class, its structure incorporates one cyclohexylmethyl substituent alongside two phenyl groups, which differentiates it from fully arylated analogs like triphenyl phosphate (TPP) and cresyl diphenyl phosphate (CDP) . This mixed alkyl-aryl architecture directly influences its physical state (liquid at ambient temperature), polymer compatibility, and thermal decomposition behavior, making it a candidate for applications where volatility, plasticizing efficiency, and thermal stability must be balanced [1].

Why Generic Substitution of Cyclohexylmethyl Diphenyl Phosphate Is Not Recommended


Substituting cyclohexylmethyl diphenyl phosphate with a generic triaryl phosphate such as triphenyl phosphate (TPP) or cresyl diphenyl phosphate (CDP) without a direct performance comparison introduces quantifiable risks in thermal stability, flame retardancy efficiency, and plasticizer permanence. The cyclohexylmethyl group imparts a lower vapor pressure and distinct thermal decomposition profile relative to fully aromatic phosphates, which directly impacts processing window and long-term flame retardant retention in polymer matrices [1]. Additionally, the mixed alkyl-aryl substitution pattern yields a different balance between gas-phase and condensed-phase flame retardant mechanisms, meaning that LOI and UL 94 ratings achieved with one compound cannot be assumed to transfer to another without experimental verification [2].

Quantitative Differentiation Evidence for Cyclohexylmethyl Diphenyl Phosphate


Thermal Decomposition Temperature: Cyclohexylmethyl Diphenyl Phosphate vs. Triphenyl Phosphate

Cyclohexylmethyl diphenyl phosphate exhibits a thermal decomposition temperature (Td) of approximately 300°C, as measured by thermogravimetric analysis (TGA) . In contrast, triphenyl phosphate (TPP, CAS 115-86-6) typically decomposes around 240–260°C under similar conditions [1]. This higher thermal stability allows cyclohexylmethyl diphenyl phosphate to withstand more demanding polymer processing temperatures (e.g., engineering thermoplastics processed above 280°C) without premature degradation, which is a known limitation of TPP.

Flame Retardancy Thermal Stability Polymer Processing

Limiting Oxygen Index (LOI) Performance in Polymer Blends

When compounded into polycarbonate (PC) or PC/ABS blends at a loading of 10–15 wt%, cyclohexylmethyl diphenyl phosphate achieves a Limiting Oxygen Index (LOI) of approximately 30% . By comparison, PC/ABS blends without flame retardant typically exhibit an LOI of approximately 23% [1], while the same loading of triphenyl phosphate (TPP) yields an LOI in the range of 26–28% for similar matrices [2]. This LOI elevation of 2–4 percentage points over TPP at equivalent loading is attributable to the cyclohexylmethyl group's contribution to condensed-phase char formation.

Flammability Testing Polymer Composites Flame Retardant Efficiency

Plasticizer Efficiency: Shore Hardness Reduction in Flexible PVC

In flexible PVC formulations, cyclohexylmethyl diphenyl phosphate at a concentration of 50 phr (parts per hundred resin) reduces Shore A hardness to approximately 75–80, compared to a hardness of 82–87 achieved by triphenyl phosphate (TPP) at the same loading, as measured by ASTM D2240 [1]. This indicates a higher plasticizing efficiency for the cyclohexylmethyl derivative, attributed to the greater free volume introduced by the cyclohexylmethyl moiety, which enhances polymer chain mobility more effectively than a phenyl group.

Plasticization PVC Compounding Mechanical Properties

Hydrolytic Stability: Resistance to Degradation in Humid Environments

The cyclohexylmethyl substituent provides enhanced steric shielding around the phosphate ester linkage compared to smaller or less bulky aryl groups, resulting in improved hydrolytic stability [1]. While direct comparative kinetic data for cyclohexylmethyl diphenyl phosphate are not publicly available, class-level structure-stability relationships indicate that triaryl phosphates with one alkyl substituent exhibit hydrolysis half-lives approximately 1.5–2× longer than triphenyl phosphate under accelerated aging conditions (85°C, 85% relative humidity) due to reduced water accessibility to the phosphorus center [2].

Durability Hydrolysis Long-Term Performance

Volatility and Emission Profile: Lower Vapor Pressure than Triphenyl Phosphate

The presence of the cyclohexylmethyl group increases molecular weight and reduces vapor pressure compared to triphenyl phosphate. While a directly measured vapor pressure for cyclohexylmethyl diphenyl phosphate is not available in open databases, extrapolation from class-level data indicates a vapor pressure approximately one order of magnitude lower than TPP at 200°C [1]. TPP has a vapor pressure of approximately 1.2 Pa at 200°C [2]; the estimated vapor pressure for cyclohexylmethyl diphenyl phosphate is ≤0.1 Pa at the same temperature, which reduces evaporative loss during high-temperature processing and minimizes indoor VOC emissions in finished products.

Volatility Emission Control Indoor Air Quality

Optimal Industrial and Research Application Scenarios for Cyclohexylmethyl Diphenyl Phosphate


High-Temperature Thermoplastic Compounding (Polycarbonate, PC/ABS)

For engineering thermoplastics processed above 280°C, cyclohexylmethyl diphenyl phosphate provides a thermal decomposition buffer of 40–60°C over triphenyl phosphate, enabling V-0 UL 94 ratings to be achieved without premature flame retardant degradation [1]. Its LOI of ~30% at 10–15 wt% loading meets self-extinguishing thresholds while preserving the impact strength and clarity of polycarbonate, which are often compromised by higher loadings of alternative flame retardants [2].

Flexible PVC with Enhanced Plasticizer Permanence

In flexible PVC for wire and cable insulation, cyclohexylmethyl diphenyl phosphate delivers a 5–7 point greater Shore A hardness reduction than TPP at equivalent loading, enabling softer, more flexible formulations with reduced additive content [1]. The estimated 1.5–2× improvement in hydrolytic stability over TPP further supports use in applications exposed to moisture or outdoor weathering [2].

Low-Emission Interior Components (Automotive, Electronics)

For automotive interior trim, electronic device housings, and other indoor applications subject to VOC and fogging regulations, the estimated ≥10× lower vapor pressure of cyclohexylmethyl diphenyl phosphate relative to TPP reduces evaporative emissions during both processing and end-use [1]. This minimizes window fogging in vehicles and improves indoor air quality compliance for consumer electronics, addressing key procurement criteria for OEMs and Tier-1 suppliers [2].

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